molecular formula C11H21NO3 B2928591 Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate CAS No. 280758-01-2

Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate

Cat. No.: B2928591
CAS No.: 280758-01-2
M. Wt: 215.293
InChI Key: OBWNQXOVRLYCEL-VIFPVBQESA-N
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Description

Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate: is an organic compound that belongs to the class of carbamates. It is a derivative of tert-butyl alcohol and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with (3S)-4-methyl-1-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids .

Medicine: In medicinal chemistry, it is employed in the synthesis of various pharmaceuticals, including drugs that target specific enzymes and receptors.

Industry: The compound finds applications in the production of polymers and other materials, where it acts as a stabilizer and modifier.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions at other functional groups. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative used for similar purposes.

    Tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate: A brominated derivative with different reactivity.

    Tert-butyl N-[(3S,4S)-4-aminotetrahydropyran-3-yl]carbamate: Another carbamate derivative used in organic synthesis.

Uniqueness: Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate is unique due to its specific structure, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280758-01-2
Record name (S)-tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate
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